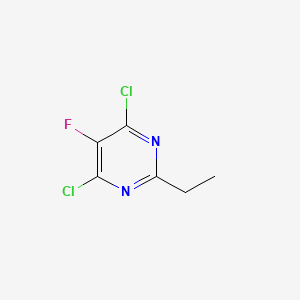

4,6-Dichloro-2-ethyl-5-fluoropyrimidine

Vue d'ensemble

Description

4,6-Dichloro-2-ethyl-5-fluoropyrimidine is a chemical compound with the CAS Number: 1152109-89-1 . It has a molecular weight of 195.02 . It is a useful intermediate for pharmaceuticals . It is a liquid at room temperature .

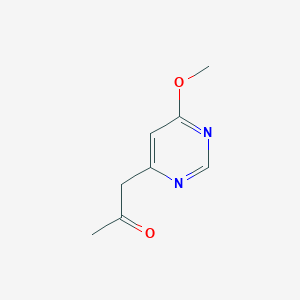

Molecular Structure Analysis

The InChI code for this compound is1S/C6H5Cl2FN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3 . The SMILES string is CCc1ncnc(Cl)c1F . Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 235.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 41.8±0.3 cm3, and a molar volume of 136.8±3.0 cm3 . It is slightly soluble in water .Applications De Recherche Scientifique

Synthesis and Biological Properties

A study by Jansa et al. (2014) explored the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, including derivatives of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine. These compounds showed inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. Notably, 5-fluoro-2-amino-4,6-dichloropyrimidine demonstrated high activity with an IC50 of 2 µM, indicating its potential in immune modulation applications (Jansa et al., 2014).

Kinase Inhibition for Cancer Treatment

Wada et al. (2012) developed novel compounds with 2,4-disubstituted-5-fluoropyrimidine cores, which are seen in various anticancer agents. These compounds, including variants of this compound, were synthesized as potential kinase inhibitors, a critical target in cancer therapy (Wada et al., 2012).

Synthesis for Anticancer Drug Intermediates

Research by Guo Lei-ming (2012) highlighted the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in creating anticancer drugs such as dasatinib. This process involved cyclization and chlorination steps, suggesting a similar utility for this compound in synthesizing other potent anticancer drugs (Guo Lei-ming, 2012).

Medicinal Chemistry Applications

Liu et al. (2019) described a method to synthesize 2,6-disubstituted 4-fluoropyrimidines, demonstrating the versatility of fluoropyrimidine derivatives as building blocks in medicinal chemistry. This includes potential applications for derivatives like this compound (Liu et al., 2019).

Safety and Hazards

The safety information for 4,6-Dichloro-2-ethyl-5-fluoropyrimidine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives often interact with enzymes involved in nucleotide synthesis, such as thymidylate synthase .

Mode of Action

They get incorporated into the growing DNA strand during replication, causing premature termination .

Biochemical Pathways

As a pyrimidine derivative, it’s likely to affect the dna synthesis pathway, leading to disruption of cell replication and growth .

Pharmacokinetics

It’s known that pyrimidine derivatives are usually well absorbed and widely distributed in the body .

Result of Action

Fluoropyrimidines typically result in the inhibition of dna synthesis, leading to cell death .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the stability and activity of chemical compounds .

Propriétés

IUPAC Name |

4,6-dichloro-2-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWBZTOPEQGYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

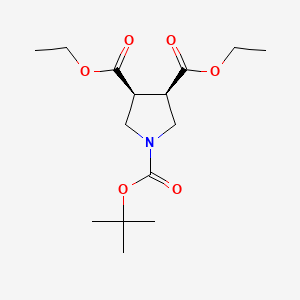

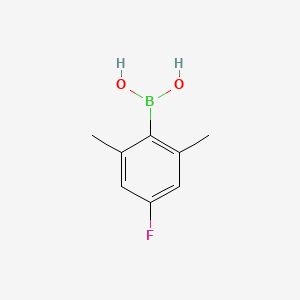

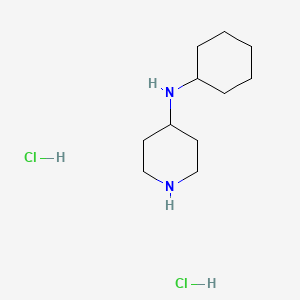

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)

![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)

![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)